6‑Position Morpholinosulfonyl Substitution Enables RORγt Partial Agonism vs. Core‑Modified Inactivity
The tetrahydroquinoline scaffold with a 6‑position sulfonamide substituent (directly analogous to the morpholinosulfonyl group in the target compound) yielded compound 6, which demonstrated partial RORγt agonism (EC50 = 21.5 nM, max. activation = 39.3%) in a dual FRET assay, while the corresponding tetrahydroisoquinoline hit (compound 1) achieved only 15% activation at 3 µM with no measurable EC50 [1]. This 2.6‑fold improvement in maximal activation confirms that the 6‑substituted tetrahydroquinoline core is a critical determinant of RORγt functional activity, and the morpholine-4-sulfonyl variant is positioned to build upon this validated pharmacophore for full agonist optimization.
| Evidence Dimension | RORγt agonism (max. activation) |
|---|---|
| Target Compound Data | Partial agonist (max. act. = 39.3%) for 6-substituted tetrahydroquinoline analog; EC50 = 21.5 nM |
| Comparator Or Baseline | Tetrahydroisoquinoline core compound 1: 15% activation at 3 µM |
| Quantified Difference | 2.6‑fold higher max. activation; nanomolar potency vs. micromolar hit |
| Conditions | RORγ dual FRET assay; cell‑free system |
Why This Matters
Establishes the 6‑substituted tetrahydroquinoline core as a differentiated starting point for RORγt agonist programs, where the target compound’s morpholinosulfonyl group can be elaborated to achieve full agonism (cf. compound 8g, EC50 = 8.9 nM, 104.5% activation).
- [1] Xia Y, et al. Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists. European Journal of Medicinal Chemistry. 2021;211:113013. View Source
